molecular formula C13H20N4O2S B6794849 N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide

N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide

Cat. No.: B6794849
M. Wt: 296.39 g/mol
InChI Key: ZLZOTHQZEFPJAQ-UHFFFAOYSA-N
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Description

N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide is a chemical compound with a complex structure that includes a pyrazole ring, a cyano group, and a sulfonamide group

Properties

IUPAC Name

N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-10-12(9-14)13(16-15-10)17-20(18,19)8-7-11-5-3-2-4-6-11/h11H,2-8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZOTHQZEFPJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)NS(=O)(=O)CCC2CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with a suitable nitrile to introduce the cyano group. The resulting intermediate is then reacted with cyclohexylamine and ethanesulfonyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and sulfonamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-5-methyl-1H-pyrazol-3-yl)acetamide
  • N-(4-cyano-5-methyl-1H-pyrazol-3-yl)benzenesulfonamide

Uniqueness

N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-2-cyclohexylethanesulfonamide is unique due to its combination of a pyrazole ring, cyano group, and sulfonamide group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.

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